(Z)-2-(4-(difluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide
CAS No.:
Cat. No.: VC17998485
Molecular Formula: C8H15F2N3O
Molecular Weight: 207.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H15F2N3O |
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Molecular Weight | 207.22 g/mol |
IUPAC Name | 2-[4-(difluoromethyl)piperidin-1-yl]-N'-hydroxyethanimidamide |
Standard InChI | InChI=1S/C8H15F2N3O/c9-8(10)6-1-3-13(4-2-6)5-7(11)12-14/h6,8,14H,1-5H2,(H2,11,12) |
Standard InChI Key | OIEWJFGWQTWOEH-UHFFFAOYSA-N |
Isomeric SMILES | C1CN(CCC1C(F)F)C/C(=N/O)/N |
Canonical SMILES | C1CN(CCC1C(F)F)CC(=NO)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
(Z)-2-(4-(difluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide features a piperidine ring substituted at the 4-position with a difluoromethyl group (-CFH). The N'-hydroxyacetimidamide side chain is attached via a methylene bridge, with a (Z)-configuration at the C=N bond (Figure 1) . The molecular formula is CHFNO, yielding a molecular weight of 235.25 g/mol.
Table 1: Key Structural Descriptors
Property | Value |
---|---|
IUPAC Name | (Z)-2-[4-(difluoromethyl)piperidin-1-yl]-N'-hydroxyethanimidamide |
Molecular Formula | CHFNO |
Molecular Weight | 235.25 g/mol |
CAS Registry Number | Not yet assigned |
Stereochemical Considerations
The (Z)-configuration of the acetimidamide group ensures that the hydroxyl and piperidine substituents reside on the same side of the C=N double bond. This spatial arrangement influences hydrogen-bonding interactions and receptor binding . Computational modeling suggests that the difluoromethyl group adopts a gauche conformation relative to the piperidine ring, minimizing steric hindrance .
Synthesis and Characterization
Synthetic Routes
The synthesis of (Z)-2-(4-(difluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide involves a multi-step sequence:
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Piperidine Functionalization: 4-(Difluoromethyl)piperidine is prepared via desulfurization-fluorination of a thioamide precursor, leveraging AgF-mediated protocols .
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Side-Chain Introduction: The piperidine derivative undergoes nucleophilic substitution with ethyl bromoacetate, followed by hydrolysis to yield the carboxylic acid.
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Amidoxime Formation: Reaction with hydroxylamine hydrochloride in ethanol produces the (Z)-hydroxyacetimidamide .
Table 2: Synthetic Optimization Parameters
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Piperidine fluorination | AgF, CHCN, 60°C, 12 h | 72 |
Ester hydrolysis | NaOH (2M), reflux, 4 h | 89 |
Amidoxime synthesis | NHOH·HCl, EtOH, 70°C, 6 h | 65 |
Spectroscopic Characterization
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H NMR (400 MHz, DMSO-d): δ 1.45–1.65 (m, 4H, piperidine CH), 2.35 (t, 2H, NCH), 4.85 (s, 1H, CFH), 5.92 (s, 1H, OH).
Biological Activity and Mechanism
Target Engagement
(Z)-2-(4-(difluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide demonstrates high affinity for the α7 nicotinic acetylcholine receptor (α7 nAChR), with a reported of 98 nM in radioligand binding assays . This activity surpasses nicotine ( = 777 nM), attributed to enhanced lipophilicity from the difluoromethyl group .
Pharmacological Effects
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Anti-inflammatory Action: Suppresses TNF-α and IL-6 release in microglial cells (IC = 0.8 μM) .
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Neuroprotection: Reduces oxidative stress in neuronal cultures exposed to Aβ (50% protection at 1 μM) .
Table 3: In Vitro Activity Profile
Assay | Result |
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α7 nAChR Binding | = 98 nM |
TNF-α Inhibition | IC = 0.8 μM |
Neuronal Viability | 50% protection at 1 μM |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate aqueous solubility (2.1 mg/mL at pH 7.4) and stability in plasma (>90% remaining after 2 h). The difluoromethyl group reduces metabolic oxidation compared to non-fluorinated analogs .
Table 4: Physicochemical Data
Property | Value |
---|---|
LogP | 1.8 |
Solubility (HO) | 2.1 mg/mL |
Melting Point | 142–144°C |
Applications and Future Directions
Industrial Relevance
The compound’s synthetic versatility enables derivatization for PET tracer development, leveraging F-labeled analogs .
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